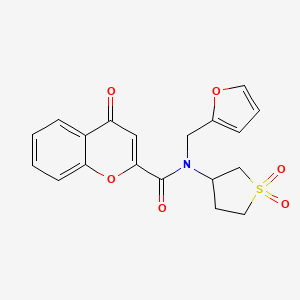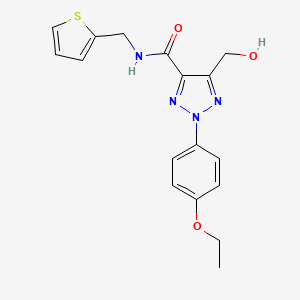![molecular formula C27H29NO5 B11397817 3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(3-methoxybenzyl)propanamide](/img/structure/B11397817.png)
3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(3-methoxybenzyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{3-tert-Butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl}-N-[(3-methoxyphenyl)methyl]propanamide is a complex organic compound with a unique structure that combines elements of furochromen and propanamide. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl}-N-[(3-methoxyphenyl)methyl]propanamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the furochromen core: This can be achieved through cyclization reactions involving appropriate starting materials such as substituted phenols and aldehydes.
Introduction of the tert-butyl and methyl groups: These groups are introduced through alkylation reactions using tert-butyl halides and methylating agents.
Attachment of the propanamide moiety: This step involves the reaction of the furochromen derivative with a suitable amine, such as 3-methoxybenzylamine, under amide bond-forming conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
3-{3-tert-Butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl}-N-[(3-methoxyphenyl)methyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Electrophilic substitution reagents: Nitric acid, halogens (chlorine, bromine)
Major Products Formed
Oxidation products: Carboxylic acids, ketones
Reduction products: Alcohols
Substitution products: Nitro derivatives, halogenated compounds
Scientific Research Applications
3-{3-tert-Butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl}-N-[(3-methoxyphenyl)methyl]propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific biological pathways.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-{3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl}-N-[(3-methoxyphenyl)methyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to enzymes or receptors: Modulating their activity and influencing downstream signaling pathways.
Interacting with DNA or RNA: Affecting gene expression and protein synthesis.
Modulating oxidative stress: Acting as an antioxidant or pro-oxidant, depending on the context.
Comparison with Similar Compounds
Similar Compounds
- 3-{3-tert-Butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl}propanoic acid
- 3-{3-tert-Butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl}-N-(4-hydroxyphenyl)propanamide
Uniqueness
Compared to similar compounds, 3-{3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl}-N-[(3-methoxyphenyl)methyl]propanamide stands out due to its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity. The presence of the methoxyphenyl moiety, in particular, may enhance its interaction with specific biological targets and improve its pharmacokinetic properties.
Properties
Molecular Formula |
C27H29NO5 |
|---|---|
Molecular Weight |
447.5 g/mol |
IUPAC Name |
3-(3-tert-butyl-5-methyl-7-oxofuro[3,2-g]chromen-6-yl)-N-[(3-methoxyphenyl)methyl]propanamide |
InChI |
InChI=1S/C27H29NO5/c1-16-19(9-10-25(29)28-14-17-7-6-8-18(11-17)31-5)26(30)33-24-13-23-21(12-20(16)24)22(15-32-23)27(2,3)4/h6-8,11-13,15H,9-10,14H2,1-5H3,(H,28,29) |
InChI Key |
DIEUDFLAOAYVCR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=CC3=C(C=C12)C(=CO3)C(C)(C)C)CCC(=O)NCC4=CC(=CC=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(5-methoxy-1H-indol-3-yl)-5,7-dipropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11397749.png)
![2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)-N-[2-(2-methoxyphenyl)ethyl]acetamide](/img/structure/B11397754.png)
![3-(2,5-dimethoxyphenyl)-5-({[4-(3-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazole](/img/structure/B11397755.png)
![5-ethyl-3-(3-methoxyphenyl)-7H-furo[3,2-g]chromen-7-one](/img/structure/B11397758.png)
![Isobutyl 2-{[(5-methoxy-1-benzofuran-3-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11397762.png)
![7-fluoro-1'-propyl-2-(tetrahydrofuran-2-ylmethyl)-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione](/img/structure/B11397764.png)
![N-ethyl-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B11397771.png)
![Propyl 3-[5-amino-4-(6-methyl-1H-1,3-benzodiazol-2-YL)-3-oxo-2,3-dihydro-1H-pyrrol-1-YL]benzoate](/img/structure/B11397779.png)


![(2,5-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetic acid](/img/structure/B11397795.png)
![2-[(4-benzylpiperazin-1-yl)carbonyl]-6,8-dimethyl-4H-chromen-4-one](/img/structure/B11397798.png)
![Ethyl 4-amino-2-[(2-oxo-2-{[2-(propan-2-yl)phenyl]amino}ethyl)sulfanyl]pyrimidine-5-carboxylate](/img/structure/B11397814.png)
![6,7-dimethyl-N-[4-(morpholin-4-ylsulfonyl)phenyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11397824.png)
